molecular formula C13H12N2O B8030096 6-(4-(Methylamino)phenyl)picolinaldehyde

6-(4-(Methylamino)phenyl)picolinaldehyde

Cat. No.: B8030096
M. Wt: 212.25 g/mol
InChI Key: LZIBLBKOAWHXTF-UHFFFAOYSA-N
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Description

6-(4-(Methylamino)phenyl)picolinaldehyde is an organic compound with the molecular formula C13H12N2O It is a derivative of picolinaldehyde, where the 6-position of the picoline ring is substituted with a 4-(methylamino)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Methylamino)phenyl)picolinaldehyde typically involves the reaction of 4-(methylamino)benzaldehyde with picoline derivatives under specific conditions. One common method includes the use of a condensation reaction where the aldehyde group of 4-(methylamino)benzaldehyde reacts with the picoline derivative in the presence of a base catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-(Methylamino)phenyl)picolinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or Lewis acids.

Major Products Formed

    Oxidation: 6-(4-(Methylamino)phenyl)picolinic acid.

    Reduction: 6-(4-(Methylamino)phenyl)picolinalcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(4-(Methylamino)phenyl)picolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-(Methylamino)phenyl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The aromatic ring and methylamino group may also participate in non-covalent interactions such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)picolinaldehyde
  • 6-(4-Aminophenyl)picolinaldehyde
  • 6-(4-Chlorophenyl)picolinaldehyde

Uniqueness

6-(4-(Methylamino)phenyl)picolinaldehyde is unique due to the presence of the methylamino group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This functional group can enhance the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

6-[4-(methylamino)phenyl]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-14-11-7-5-10(6-8-11)13-4-2-3-12(9-16)15-13/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIBLBKOAWHXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C2=CC=CC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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